molecular formula C19H23N5O3 B6484949 N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(propan-2-yloxy)benzamide CAS No. 899945-16-5

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(propan-2-yloxy)benzamide

Cat. No.: B6484949
CAS No.: 899945-16-5
M. Wt: 369.4 g/mol
InChI Key: PDVOCPFJNLXEMV-UHFFFAOYSA-N
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Description

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(propan-2-yloxy)benzamide is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.18008961 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(propan-2-yloxy)benzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article reviews existing research on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a tert-butyl group and a propan-2-yloxybenzamide moiety. Its molecular formula is C18H21N5O3C_{18}H_{21}N_{5}O_{3} with a molecular weight of approximately 371.4 g/mol.

PropertyValue
Molecular FormulaC18H21N5O3C_{18}H_{21}N_{5}O_{3}
Molecular Weight371.4 g/mol
CAS Number899995-28-9

The biological activity of this compound primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest in cancer cells. The compound binds to the active site of CDKs, preventing substrate interaction and thereby inhibiting cell proliferation.

Anticancer Activity

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that related compounds can effectively inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound under discussion has been noted for its potential in targeting ovarian cancer cells by inhibiting Aldehyde Dehydrogenase 1A (ALDH1A), which is associated with cancer stem cell properties.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on several enzymes:

  • Aldehyde Dehydrogenase (ALDH) : Inhibitors of ALDH are being explored as adjuncts in chemotherapy regimens due to their role in modulating drug metabolism and resistance.
  • Cyclin-dependent Kinases (CDKs) : As mentioned earlier, the inhibition of CDKs can halt the progression of the cell cycle in malignant cells.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that similar pyrazolo[3,4-d]pyrimidine derivatives exhibit IC50 values ranging from 1.35 to 2.18 μM against various cancer cell lines. Compounds showing IC90 values between 3.73 to 4.00 μM indicate promising potency against tumor cells while maintaining low cytotoxicity towards normal human cells like HEK-293 .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound towards its targets, revealing potential competitive inhibition patterns against CDKs and other relevant enzymes.
  • Potential Therapeutic Applications : The compound's ability to inhibit key enzymes involved in cancer progression suggests that it could be developed further as a therapeutic agent for various cancers, particularly those resistant to conventional therapies.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-12(2)27-14-8-6-13(7-9-14)17(25)22-23-11-20-16-15(18(23)26)10-21-24(16)19(3,4)5/h6-12H,1-5H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVOCPFJNLXEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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